molecular formula C11H10N6OS B2969116 N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide CAS No. 2418731-05-0

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide

Katalognummer B2969116
CAS-Nummer: 2418731-05-0
Molekulargewicht: 274.3
InChI-Schlüssel: RTIZOMPLEONVJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which can have therapeutic implications for a variety of neurological and psychiatric disorders.

Wirkmechanismus

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is the major inhibitory neurotransmitter in the central nervous system, and plays an important role in regulating neuronal activity. By increasing GABA levels, this compound can have a calming and inhibitory effect on neuronal activity, which can be beneficial in a variety of neurological and psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for sustained inhibition of GABA-AT. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a relatively short shelf-life, which can limit its use in long-term studies.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide. One area of interest is the development of more effective formulations or delivery methods to improve its solubility and stability. Another area of interest is the exploration of its therapeutic potential in additional neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also interest in the development of more selective and potent inhibitors of GABA-AT, which could have even greater therapeutic potential.

Synthesemethoden

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the conversion of commercially available starting materials to the final product. The synthesis involves the use of various reagents and solvents, and requires careful control of reaction conditions and purification methods to ensure high purity and yield.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that this compound can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopropyl)-2-(5-thiophen-3-yltetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c12-7-11(2-3-11)13-9(18)5-17-10(14-15-16-17)8-1-4-19-6-8/h1,4,6H,2-3,5H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIZOMPLEONVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)CN2C(=NN=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.